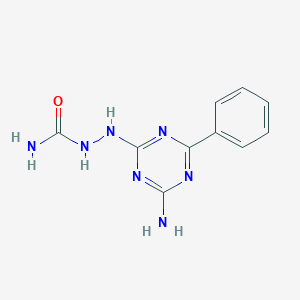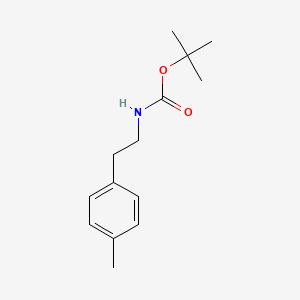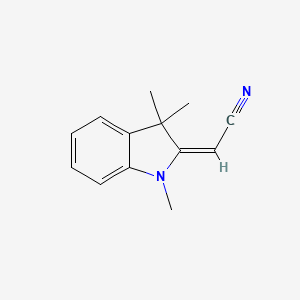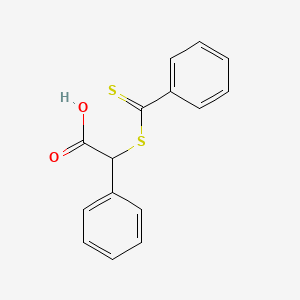
2-Phenyl-2-((phenylcarbonothioyl)thio)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid is a compound with significant applications in various fields of chemistry. It is known for its role as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization, particularly for methacrylates and methacrylamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of phenylcarbonothioyl chloride with phenylacetic acid in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine, conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylcarbonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, regulating the growth of polymer chains by transferring the active radical species between the growing polymer and the RAFT agent. This process ensures controlled polymerization and the formation of polymers with narrow molecular weight distributions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate: This compound is also a RAFT agent used in controlled radical polymerization.
Phenylcarbonothioylthioacetic acid: Another similar compound with applications in polymer chemistry.
Uniqueness
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid is unique due to its high efficiency as a RAFT agent, providing better control over polymerization processes compared to other similar compounds. Its stability and compatibility with various monomers make it a preferred choice in polymer synthesis .
Properties
Molecular Formula |
C15H12O2S2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(benzenecarbonothioylsulfanyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H12O2S2/c16-14(17)13(11-7-3-1-4-8-11)19-15(18)12-9-5-2-6-10-12/h1-10,13H,(H,16,17) |
InChI Key |
LRKZHNMQCLWPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)

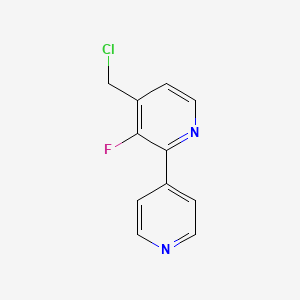
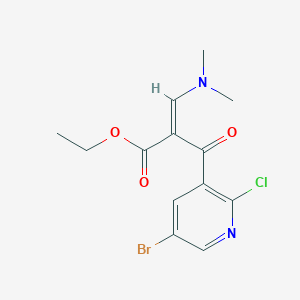
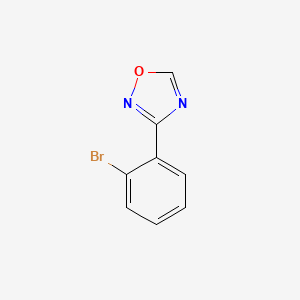

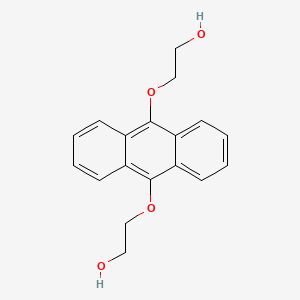
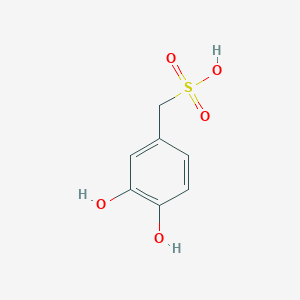

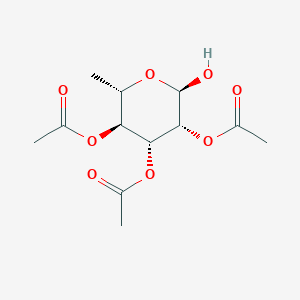
![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)
